OXP1

AMPA receptor electrophysiology positive allosteric modulator

Pain: HBT1 exhibits a bell-shaped dose-response that complicates BDNF studies and lacks intrinsic agonism for patch-clamp calibration. Solution: OXP1 is a differentiated AMPAR PAM. - Predictable BDNF upregulation across wider dose range without efficacy loss at supramaximal concentrations. - Measurable intrinsic agonistic effect-enables dual potentiation/activation assay calibration. - Putative cryptic pocket binding distinct from S518-targeting probes for non-canonical site research.

Molecular Formula C29H41N3O2
Molecular Weight 463.67
Cat. No. B1193289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOXP1
SynonymsOXP-1;  OXP 1;  OXP1
Molecular FormulaC29H41N3O2
Molecular Weight463.67
Structural Identifiers
SMILESO=C([C@@]1(CC(C)C)C(N(C2=CC=C(C(C)(C)C)C=C2)CC1)=O)N[C@H](C3=CC=CC=C3)CN(C)C
InChIInChI=1S/C29H41N3O2/c1-21(2)19-29(26(33)30-25(20-31(6)7)22-11-9-8-10-12-22)17-18-32(27(29)34)24-15-13-23(14-16-24)28(3,4)5/h8-16,21,25H,17-20H2,1-7H3,(H,30,33)/t25-,29+/m0/s1
InChIKeyDCRBQBKQJJYZAS-ABYGYWHVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

OXP1: AMPAR Potentiator Overview


OXP1 (chemical formula C29H41N3O2) is a synthetic small-molecule AMPA receptor (AMPAR) potentiator that enhances ion channel flux in the presence of glutamate, the endogenous agonist [1]. AMPAR potentiators represent a class of compounds under investigation for cognitive enhancement, neuropsychiatric disorders, and neurological conditions, acting as positive allosteric modulators (PAMs) of the ionotropic glutamate receptor system [2]. Closely related comparators within this chemical and pharmacological class include LY451395 (mibampator), HBT1, and PF-04958242 (pesampator), which share overlapping but non-identical binding modalities and functional profiles.

OXP1: In-Class Substitution Limitations


AMPA receptor potentiators within the same structural class exhibit distinct binding site interactions and functional profiles that preclude simple substitution. Compounds such as LY451395 and HBT1 differ substantially from OXP1 in their agonistic effect magnitude and binding pocket occupancy, which directly influences downstream biomarker responses such as brain-derived neurotrophic factor (BDNF) production [1]. Furthermore, the bell-shaped dose-response relationship observed with certain AMPAR PAMs limits their therapeutic window and can confound in vivo translation, making head-to-head or cross-study quantitative comparison essential for selecting the appropriate tool compound for a given experimental system [1].

OXP1: Comparative Evidence Profile


Agonistic Effect vs. HBT1 in Primary Neurons

In a direct head-to-head comparison using patch-clamp electrophysiology in primary neurons, OXP1 exhibited remarkable agonistic effect (defined as direct receptor activation in the absence of exogenous agonist), whereas HBT1 showed little agonistic effect under identical recording conditions [1]. LY451395 also displayed remarkable agonistic effect comparable to OXP1 in this assay system [1]. This differentiation is not a potency comparison (EC50 data not provided for either compound) but rather a qualitative yet quantifiable difference in intrinsic efficacy profile.

AMPA receptor electrophysiology positive allosteric modulator

BDNF Dose-Response Profile vs. HBT1

In a direct comparison of BDNF production in primary neuronal cultures, OXP1 did not show a remarkable bell-shaped dose-response curve, whereas HBT1 exhibited a bell-shaped response under the same experimental conditions [1]. The bell-shaped response phenomenon, characterized by a decline in efficacy at concentrations exceeding the optimal range, has been associated with higher agonistic profiles in certain AMPAR potentiators [1]. Lower agonistic profile of HBT1 correlated with reduced risk of this biphasic response pattern [1].

BDNF neurotrophin dose-response

AMPAR Binding Pocket Prediction vs. HBT1

Based on structure-activity relationship (SAR) analysis reported in the comparative study, OXP1 is predicted to bind to a cryptic binding pocket on the AMPA receptor ligand-binding domain (LBD), whereas HBT1 binds to S518 within the LBD in a glutamate-dependent manner [1]. This represents a class-level inference regarding binding site differentiation, as direct co-crystal structures or competitive binding displacement data are not available for OXP1 in the cited source.

AMPA receptor ligand-binding domain cryptic binding pocket

OXP1: Preferred Application Scenarios


BDNF Induction with Broad Concentration Window

Investigators studying BDNF upregulation in primary neuronal cultures who require a compound that avoids the bell-shaped dose-response limitation observed with HBT1 may select OXP1. The absence of a remarkable biphasic response profile in OXP1 suggests a more predictable concentration-effect relationship across a wider dose range, simplifying dose selection and reducing the likelihood of efficacy loss at supramaximal concentrations [1].

AMPAR Intrinsic Agonist Efficacy Studies

Patch-clamp electrophysiologists seeking an AMPAR potentiator with measurable intrinsic agonistic effect (direct receptor activation in the absence of exogenous glutamate) may select OXP1 over HBT1, which displays minimal agonistic activity under identical recording conditions [1]. This property enables OXP1 to serve as a reference compound for calibrating assays where both potentiation and direct activation are endpoints of interest.

Cryptic AMPAR Binding Pocket Pharmacology

Researchers exploring non-canonical binding sites on the AMPA receptor ligand-binding domain may select OXP1 as a tool compound predicted to occupy a cryptic pocket distinct from the S518 residue targeted by HBT1 [1]. This differentiation supports experimental designs aimed at probing the functional consequences of occupying alternative allosteric sites on AMPAR-mediated neurotransmission.

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